N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide
Overview
Description
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide is an organic chemical compound with the molecular formula C10H15N5O and a molecular weight of 221.26 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-methoxy-5-methylphenylamine with cyanamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products[][3].
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives[][3].
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures[][3].
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux[][3].
Substitution: Halogens, alkyl halides; reaction conditionspresence of catalysts like iron(III) chloride or aluminum chloride, room temperature to elevated temperatures[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride[3][3].
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)imidodicarbonimidic diamide: Similar structure but lacks the methyl group at the 5-position.
N-(2-methoxy-4-methylphenyl)imidodicarbonimidic diamide: Similar structure but has the methyl group at the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-methoxy-5-methylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-6-3-4-8(16-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOHZBGRMSYFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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